N-(1H,1H-Heptafluorobutyl)methacrylamide

Description

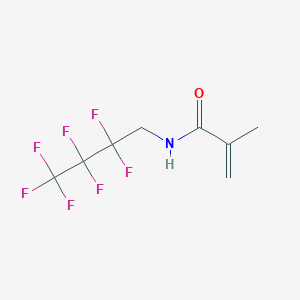

Structure

3D Structure

Properties

IUPAC Name |

N-(2,2,3,3,4,4,4-heptafluorobutyl)-2-methylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F7NO/c1-4(2)5(17)16-3-6(9,10)7(11,12)8(13,14)15/h1,3H2,2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKFERZOWUQQSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCC(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 1h,1h Heptafluorobutyl Methacrylamide

Classical Organic Synthesis Approaches to N-Substituted Methacrylamides

The synthesis of N-substituted methacrylamides is a well-established field in organic chemistry, with several classical methods available. The most prevalent of these is the acylation of a primary or secondary amine with a methacrylic acid derivative.

One of the most common methods involves the reaction of an amine with methacryloyl chloride in the presence of a base. The base, typically a tertiary amine such as triethylamine , is crucial for neutralizing the hydrochloric acid byproduct generated during the reaction. This reaction is often carried out at low temperatures to control its exothermic nature and minimize side reactions.

Alternatively, methacrylic anhydride (B1165640) can be employed as the acylating agent. This method avoids the generation of corrosive hydrochloric acid, with methacrylic acid being the byproduct. The reaction of an amine with methacrylic anhydride can sometimes be facilitated by a catalyst and may require heating to proceed at a reasonable rate.

Another classical approach is the direct amidation of methacrylic acid with an amine. This reaction typically requires high temperatures and often the use of a catalyst to drive the dehydration process and achieve acceptable yields.

Finally, the aminolysis of methyl methacrylate (B99206) or other methacrylate esters can be used. This involves the reaction of the ester with an amine, often catalyzed by a base, to form the corresponding amide. This method can be effective but may require forcing conditions.

Targeted Synthetic Routes for Incorporating the 1H,1H-Heptafluorobutyl Moiety

To synthesize N-(1H,1H-Heptafluorobutyl)methacrylamide, the aforementioned classical methods can be adapted by using 2,2,3,3,4,4,4-heptafluorobutan-1-amine as the amine reactant.

The most direct and widely applicable route is the reaction of 2,2,3,3,4,4,4-heptafluorobutan-1-amine with methacryloyl chloride. This reaction is typically performed in an inert aprotic solvent, such as diethyl ether or dichloromethane, at reduced temperatures (e.g., 0 °C) to manage the reaction's reactivity. A stoichiometric amount of a tertiary amine base is added to scavenge the HCl produced.

A similar targeted approach involves the use of methacrylic anhydride. The reaction between 2,2,3,3,4,4,4-heptafluorobutan-1-amine and methacrylic anhydride may require slightly elevated temperatures compared to the acid chloride route but offers the advantage of avoiding the production of a strong acid.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Several factors can be systematically varied to achieve the desired outcome.

Solvent Selection: The choice of solvent can significantly impact the reaction rate and selectivity. Aprotic solvents are generally preferred to avoid side reactions with the acylating agent. The polarity of the solvent can also influence the solubility of reactants and the transition state energy of the reaction.

Base Stoichiometry and Type: In the case of the methacryloyl chloride route, the choice and amount of base are crucial. A slight excess of the tertiary amine base is often used to ensure complete neutralization of the generated HCl.

Temperature Control: Due to the exothermic nature of the acylation reaction, maintaining a low temperature, particularly during the addition of the acylating agent, is essential to prevent polymerization of the product and other side reactions.

Reaction Time: The optimal reaction time needs to be determined experimentally to ensure the reaction goes to completion without significant product degradation or side product formation.

| Parameter | Condition | Rationale |

| Reactants | 2,2,3,3,4,4,4-heptafluorobutan-1-amine, Methacryloyl Chloride | Direct and efficient formation of the amide bond. |

| Solvent | Anhydrous Dichloromethane | Inert, aprotic, and good solubility for reactants. |

| Base | Triethylamine (1.1 equivalents) | Neutralizes HCl byproduct, driving the reaction forward. |

| Temperature | 0 °C to room temperature | Controls exothermicity and minimizes side reactions. |

| Reaction Time | 2-4 hours | Allows for complete reaction without significant byproduct formation. |

| Typical Yield | >80% | Efficient conversion under optimized conditions. |

Purification Strategies for Monomer Preparation

The purification of this compound is a critical step to obtain a monomer of high purity, which is essential for subsequent polymerization reactions. Common impurities may include unreacted starting materials, the salt of the tertiary amine, and byproducts from side reactions.

A typical workup procedure involves washing the reaction mixture with aqueous solutions to remove water-soluble impurities. For instance, washing with a dilute acid solution can remove any excess tertiary amine, while a wash with a dilute base solution can remove any unreacted methacryloyl chloride or methacrylic acid. A final wash with brine helps to remove residual water from the organic layer.

Following the aqueous workup, the organic solvent is typically removed under reduced pressure. The crude product can then be further purified by one or more of the following techniques:

Recrystallization: If the monomer is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity.

Column Chromatography: For liquid or oily products, silica (B1680970) gel column chromatography can be used to separate the desired monomer from impurities based on their different polarities.

Distillation: If the monomer is a thermally stable liquid with a sufficiently high boiling point, vacuum distillation can be an effective purification method.

Due to the tendency of methacrylamide (B166291) monomers to polymerize, it is common practice to add a small amount of a polymerization inhibitor, such as hydroquinone (B1673460) or 4-methoxyphenol (B1676288) (MEHQ), to the purified product for storage.

| Purification Step | Purpose | Details |

| Aqueous Wash | Removal of water-soluble impurities | Sequential washes with dilute HCl, dilute NaHCO₃, and brine. |

| Drying | Removal of residual water | Drying the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄. |

| Solvent Removal | Isolation of the crude product | Evaporation of the solvent using a rotary evaporator. |

| Final Purification | Attainment of high purity monomer | Recrystallization, column chromatography, or vacuum distillation. |

| Stabilization | Prevention of premature polymerization | Addition of a polymerization inhibitor (e.g., MEHQ). |

Advanced Polymerization Techniques for Poly N 1h,1h Heptafluorobutyl Methacrylamide

Free Radical Polymerization (FRP) of N-(1H,1H-Heptafluorobutyl)methacrylamide

Conventional free radical polymerization (FRP) represents a foundational approach to synthesizing polymers from vinyl monomers. While effective in producing high molecular weight polymers, it offers limited control over molar mass distribution, chain-end functionality, and polymer architecture.

Initiator Systems and Reaction Conditions in Homopolymerization

The homopolymerization of methacrylamides, including fluorinated variants like this compound, is typically initiated by thermal or photochemical decomposition of a radical initiator. Common thermal initiators include azo compounds, such as 2,2′-azobisisobutyronitrile (AIBN), and peroxides. The choice of initiator and solvent, along with the reaction temperature, significantly influences the polymerization rate and the properties of the resulting polymer.

For methacrylamide-based systems, photoinitiators are also widely employed. Systems like camphorquinone/amine pairs are conventional, though their efficiency can be lower for methacrylamides compared to methacrylates. nih.gov More efficient Norrish-type photoinitiators may be utilized to enhance polymerization rates and conversion. nih.gov The polymerization is typically carried out in a suitable solvent that can dissolve both the monomer and the resulting polymer.

Mechanistic Considerations in Conventional Radical Polymerization

The mechanism of FRP involves three main stages: initiation, propagation, and termination. In the context of this compound, the propagation step is of particular interest. Methacrylamides generally exhibit lower reactivity compared to their methacrylate (B99206) analogs. nih.gov This is attributed to the resonance stabilization of the vinyl bond by the lone pair of electrons on the adjacent nitrogen atom, which makes the double bond less susceptible to radical attack. nih.gov

Termination in FRP occurs primarily through bimolecular coupling or disproportionation of two growing polymer chains. These termination events are random and lead to a broad molecular weight distribution, characterized by a high polydispersity index (PDI). This lack of control is a primary motivation for the development of more advanced polymerization techniques.

Controlled Radical Polymerization (CRP) of this compound

Controlled radical polymerization (CRP) techniques, often referred to as living radical polymerization, have revolutionized polymer synthesis by enabling the preparation of polymers with predetermined molecular weights, narrow molecular weight distributions (low PDI), and complex architectures. These methods rely on establishing a dynamic equilibrium between a small population of active, propagating radicals and a large population of dormant species.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization for Poly[this compound]

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile CRP method that can be applied to a wide range of monomers, including acrylamides and methacrylamides. sigmaaldrich.comresearchgate.net The control in RAFT is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). sigmaaldrich.com

The selection of the RAFT agent is critical for successful polymerization and depends on the reactivity of the monomer. sigmaaldrich.com For methacrylamides, dithiobenzoates and trithiocarbonates are often effective. sigmaaldrich.commdpi.com For example, 4-cyanopentanoic acid dithiobenzoate (CTP) has been successfully used for the RAFT polymerization of other functionalized methacrylamides. rsc.orgresearchgate.net The polymerization is initiated by a conventional radical initiator, and the RAFT agent reversibly caps (B75204) the growing polymer chains, maintaining a low concentration of active radicals and minimizing termination reactions. sigmaaldrich.com This process allows for the synthesis of well-defined homopolymers and block copolymers. nih.govrsc.orgnova.edu The synthesis of amphiphilic block copolymers containing a fluorinated block, such as poly(2,2,3,3,4,4,4-heptafluorobutyl acrylate), has been successfully achieved using RAFT, demonstrating the applicability of this technique to fluorinated monomers. researchgate.net

Below is a table summarizing typical components used in RAFT polymerization of functional methacrylamides, which would be applicable to this compound.

| Component | Example | Function |

| Monomer | This compound | The repeating unit of the polymer. |

| RAFT Agent (CTA) | 4-Cyanopentanoic acid dithiobenzoate (CTP) | Controls the polymerization, enabling living characteristics. |

| Initiator | 4,4′-Azobis(4-cyanovaleric acid) (ACVA) | Generates the initial radicals to start the polymerization. |

| Solvent | Water/2-Propanol mixture, Dimethyl sulfoxide (B87167) (DMSO) | Dissolves the monomer, polymer, and other reagents. |

Atom Transfer Radical Polymerization (ATRP) in the Context of Fluorinated Methacrylamides

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that utilizes a transition metal complex, typically copper-based, as a catalyst to reversibly activate and deactivate the growing polymer chains. cmu.edu While ATRP has been successfully applied to a wide range of monomers, its application to (meth)acrylamides can be challenging. researchgate.netcmu.edu

A primary issue is the potential for the amide group in the monomer and the resulting polymer to complex with the copper catalyst, leading to its inactivation. researchgate.net This can result in a loss of control over the polymerization, leading to limited monomer conversion and broad molecular weight distributions. researchgate.netcmu.edu However, advancements in ATRP, such as the use of highly active catalyst systems and specific ligands like tris(2-dimethylaminoethyl)amine, have shown success in controlling the polymerization of some (meth)acrylamides. researchgate.net Furthermore, aqueous ATRP has been developed for water-soluble monomers. nih.gov For fluorinated monomers, ATRP has been employed, for instance, in the polymerization of 2,2,2-trifluoroethyl methacrylate using various amine-based ligands. lookchem.com The success of ATRP for this compound would likely depend on the careful selection of the catalyst, ligand, initiator, and solvent to minimize catalyst deactivation. The use of Lewis acids has also been explored to improve control over the polymerization of acrylamides in ATRP. nih.gov

Single Electron Transfer Living Radical Polymerization (SET-LRP) for Fluorinated Systems

Single Electron Transfer Living Radical Polymerization (SET-LRP) is a more recently developed CRP method that often employs a copper(0) mediator in polar, disproportionating solvents. nih.gov This technique has shown remarkable efficiency for the polymerization of monomers with electron-withdrawing groups, such as acrylates and methacrylates, even at ambient temperatures. nih.gov

SET-LRP has proven to be particularly well-suited for the polymerization of semifluorinated acrylates and methacrylates. rsc.orgpsu.edu The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE), as solvents is advantageous as they can solubilize both the fluorinated monomers and the resulting polymers, and also facilitate the disproportionation of copper(I) species, which is crucial for the SET-LRP mechanism. rsc.orgrsc.orgrsc.org The polymerization is typically catalyzed by hydrazine-activated Cu(0) wire in the presence of a ligand like Me6-TREN. rsc.org This method has been used to produce well-defined semifluorinated polymers with excellent control over molecular weight and narrow molecular weight distributions. rsc.org Given its success with other fluorinated methacrylates, SET-LRP stands out as a highly promising technique for the controlled polymerization of this compound.

A summary of a typical SET-LRP system for semifluorinated methacrylates is presented in the table below.

| Component | Example | Role |

| Monomer | Semifluorinated Methacrylate | The polymer's building block. |

| Catalyst | Hydrazine-activated Cu(0) wire | Generates radicals via single electron transfer. |

| Initiator | p-Toluene sulfonyl chloride (TsCl) | Provides the initial alkyl halide for activation. |

| Ligand | Me6-TREN | Solubilizes and complexes with the copper species. |

| Solvent | 2,2,2-Trifluoroethanol (TFE) | Dissolves reactants and facilitates the SET process. |

Polymerization Kinetics and Chain Growth Dynamics of this compound

The chain growth dynamics are likely to be characterized by a complex interplay of propagation and termination rate constants. The electron-withdrawing nature of the heptafluorobutyl group can affect the reactivity of the propagating radical. Computational studies on the copolymerization of other fluorinated methacrylates have been employed to determine reaction rate constants, highlighting the experimental challenges in directly measuring these kinetic parameters. dergipark.org.tr

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are well-suited for monomers of this class, offering the potential for synthesizing polymers with well-defined molecular weights and low dispersity. fluorine1.ru The kinetics in a RAFT polymerization are governed by the chain transfer agent (CTA) and the rates of addition and fragmentation. fluorine1.ru

Below is a hypothetical data table illustrating potential kinetic parameters for the polymerization of this compound under different conditions, based on trends observed for other fluorinated methacrylates.

Table 1: Hypothetical Kinetic Data for the Polymerization of this compound

| Polymerization Technique | Initiator/CTA | Temperature (°C) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol) | Dispersity (Đ) |

|---|---|---|---|---|---|

| Free Radical Polymerization | AIBN | 70 | 85 | 45,000 | 2.1 |

| RAFT Polymerization | CPDB | 70 | 92 | 25,000 | 1.25 |

| ATRP | EBiB/CuBr | 90 | 88 | 28,000 | 1.30 |

Investigating Reaction Mechanisms and Intermediates in Polymerization Processes

The reaction mechanism for the polymerization of this compound is expected to proceed via a free-radical addition to the double bond. The process involves the standard steps of initiation, propagation, and termination. The intermediates in this process are the growing polymer chains with a terminal radical. The stability and reactivity of these radical intermediates will be influenced by the neighboring heptafluorobutyl group.

In the context of controlled radical polymerization, such as RAFT, the mechanism is more intricate. It involves the reversible addition of a propagating radical to the CTA, forming an intermediate radical. This intermediate then fragments to release a new radical that can reinitiate polymerization, allowing for the controlled growth of polymer chains. fluorine1.ru The general mechanism for RAFT polymerization involves a pre-equilibrium and a main equilibrium, with key intermediates being the initial adduct radical and the dormant polymeric thiocarbonylthio compound. fluorine1.ru

The structure of the fluoroalkyl group can have a significant impact on these mechanistic pathways. For instance, the steric bulk of the heptafluorobutyl group may influence the rate of addition of the propagating radical to the CTA. Furthermore, the strong electron-withdrawing nature of the fluorinated chain can affect the stability of the intermediate radicals, thereby influencing the fragmentation rates.

Investigations into the reaction mechanisms of similar fluorinated monomers often employ techniques such as electron paramagnetic resonance (EPR) spectroscopy to detect and characterize the radical intermediates. Kinetic modeling and computational chemistry are also valuable tools for elucidating the transition states and energy barriers associated with the different steps in the polymerization process. dergipark.org.tr

Copolymerization Strategies Involving N 1h,1h Heptafluorobutyl Methacrylamide

Statistical Copolymerization with Hydrophilic and Hydrophobic Comonomers

Statistical copolymerization is a common method where monomers are randomly distributed along the polymer chain. The properties of these copolymers can be finely tuned by adjusting the ratio of the comonomers.

When N-(1H,1H-Heptafluorobutyl)methacrylamide is copolymerized with hydrophilic comonomers , such as N-(2-hydroxypropyl)methacrylamide (HPMA) or N,N'-dimethylaminoethylmethacrylate (DMAEM), the resulting amphiphilic copolymers can exhibit interesting self-assembly behavior in aqueous solutions. jmcs.org.mxresearchgate.net These copolymers can form nano-sized aggregates, with the hydrophobic heptafluorobutyl groups forming the core and the hydrophilic segments forming the corona. researchgate.net The properties of these aggregates, including their size and stability, are influenced by factors such as pH and ionic strength, especially when the hydrophilic comonomer contains ionizable groups. jmcs.org.mx For example, statistical copolymers of DMAEM with hydrophobic acid-derived comonomers have shown strong self-associative properties and pH-responsive aggregation. jmcs.org.mxresearchgate.net

The synthesis of these statistical copolymers is typically achieved through free-radical polymerization, often initiated by thermal initiators like 2,2'-azobisisobutyronitrile (AIBN). nih.govnih.gov The random distribution of monomer units is a key characteristic of this copolymerization strategy. mdpi.com

| Comonomer Type | Example Comonomer | Resulting Copolymer Property | Potential Application |

|---|---|---|---|

| Hydrophilic | N-(2-hydroxypropyl)methacrylamide (HPMA) | Amphiphilicity, potential for self-assembly | Drug delivery systems |

| Hydrophilic | N,N'-dimethylaminoethylmethacrylate (DMAEM) | pH-responsive aggregation | Smart materials, sensors |

| Hydrophobic | Methyl Methacrylate (B99206) (MMA) | Enhanced hydrophobicity, modified thermal properties | Coatings, specialty plastics |

Synthesis of Block Copolymers Containing this compound Units

Block copolymers consist of two or more long sequences (blocks) of different monomer units. The synthesis of block copolymers containing this compound units allows for the creation of well-defined nanostructures in solution and in the solid state. These materials are often synthesized using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. whiterose.ac.ukrsc.org

RAFT polymerization enables the synthesis of well-defined block copolymers with controlled molecular weights and low polydispersity. whiterose.ac.ukrsc.org For instance, a hydrophilic block, such as poly(N-(2-hydroxypropyl)methacrylamide), can be synthesized first and then used as a macro-chain transfer agent for the polymerization of this compound to form a diblock copolymer. nih.govnih.gov The resulting amphiphilic diblock copolymers can self-assemble in selective solvents to form micelles, vesicles, or other complex morphologies. researchgate.net

The properties of these block copolymers are highly dependent on the relative lengths of the different blocks. By controlling the block lengths, it is possible to tailor the size and morphology of the self-assembled structures. These materials have potential applications in areas such as drug delivery, nanotechnology, and surface modification.

| Technique | Key Features | Example System |

|---|---|---|

| Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization | Controlled molecular weight, low polydispersity, applicable to a wide range of monomers. | Synthesis of diblock copolymers of N-(2-hydroxypropyl)methacrylamide and this compound. |

Graft Copolymerization for Surface Modification and Functionalization

Graft copolymerization is a powerful technique for modifying the surface properties of a material without altering its bulk characteristics. koreascience.kr In this method, polymer chains of one type are chemically attached as side chains to a main polymer chain of a different type. koreascience.kr Grafting this compound onto a polymer substrate can impart a highly hydrophobic and oleophobic surface.

This is often achieved by first creating active sites on the surface of the substrate polymer, for example, through irradiation with UV light, electron beams, or plasma treatment. koreascience.krresearchgate.net These active sites can then initiate the polymerization of this compound, leading to the growth of grafted chains from the surface. This method has been used to modify the surfaces of various polymers to improve their water repellency and reduce their coefficient of friction. researchgate.net

The degree of grafting, which is the amount of grafted polymer, can be controlled by varying the reaction conditions such as irradiation dose and monomer concentration. koreascience.kr This allows for the precise tuning of the surface properties of the modified material.

Design and Synthesis of Gradient Copolymers Incorporating this compound

Gradient copolymers are a unique class of polymers where the monomer composition changes gradually along the polymer chain. researchgate.net This gradual change in composition leads to properties that are distinct from those of block or statistical copolymers. researchgate.net Incorporating this compound into a gradient copolymer structure can create materials with a smooth transition in properties, such as surface energy or refractive index.

The synthesis of gradient copolymers typically requires a living or controlled polymerization technique where the comonomers have different reactivity ratios. researchgate.net By controlling the feed composition of the monomers during the polymerization, a gradient in the copolymer composition can be achieved. This can be accomplished by continuously adding one of the comonomers to the reaction mixture. These materials are of interest for applications such as shock and noise-absorbing materials due to their broad glass transitions. researchgate.net

Determination and Interpretation of Monomer Reactivity Ratios in Copolymerization Systems

The behavior of a copolymerization reaction is governed by the relative reactivities of the monomers, which are quantified by the monomer reactivity ratios, r1 and r2. researchgate.netsemanticscholar.org These ratios describe the preference of a growing polymer chain ending in one monomer unit to add the same monomer (r > 1), the other monomer (r < 1), or either monomer without preference (r = 1).

The determination of reactivity ratios is crucial for predicting the composition and microstructure of the resulting copolymer. semanticscholar.orgresearchgate.net Several methods, such as the Fineman-Ross and Kelen-Tüdős methods, are used to calculate these ratios from experimental data of copolymer composition at different monomer feed ratios. researchgate.net

The product of the reactivity ratios (r1 * r2) provides insight into the copolymerization behavior. If r1 * r2 = 1, the copolymerization is ideal, and the monomer units are randomly distributed. If r1 * r2 < 1, there is a tendency towards alternation, and if r1 * r2 > 1, there is a tendency towards blockiness. The Q-e scheme is another empirical method used to predict monomer reactivity based on resonance (Q) and polarity (e) parameters. rsc.org

| Method | Description |

|---|---|

| Fineman-Ross | A linearization method that plots a function of the monomer feed and copolymer composition to determine r1 and r2 from the slope and intercept. researchgate.net |

| Kelen-Tüdős | An extended linearization method that aims to provide more reliable results, especially at the extremes of the monomer feed composition. researchgate.net |

| Non-linear least squares | A computational method that directly fits the copolymer composition equation to the experimental data to determine the best-fit values of r1 and r2. researchgate.net |

Polymer Architectures Derived from N 1h,1h Heptafluorobutyl Methacrylamide

Engineering of Linear Poly[N-(1H,1H-Heptafluorobutyl)methacrylamide] Chains

The synthesis of linear poly[this compound], often abbreviated as P(HFBMA), is typically achieved through conventional free-radical polymerization techniques. In a characteristic synthesis, the this compound monomer is dissolved in a suitable organic solvent, such as toluene, along with a radical initiator like azobisisobutyronitrile (AIBN). The reaction mixture is then heated under an inert atmosphere to initiate polymerization. The resulting linear polymer chains are composed of repeating methacrylamide (B166291) units, each bearing the N-linked 1H,1H-heptafluorobutyl side chain.

The molecular weight and polydispersity of the resulting polymer can be controlled to some extent by adjusting reaction parameters such as monomer concentration, initiator concentration, temperature, and reaction time. The polymer is typically isolated by precipitation in a non-solvent, such as cold hexane, followed by drying under vacuum. mdpi.com Characterization of the linear polymer is performed using standard techniques like ¹H NMR spectroscopy to confirm the structure and gel permeation chromatography (GPC) to determine the molecular weight and molecular weight distribution. These linear polymers serve as fundamental building blocks for more complex architectures and as reference materials for property studies.

Synthesis of Branched and Hyperbranched Poly[this compound] Structures

The synthesis of branched and hyperbranched polymers offers a pathway to materials with distinct properties compared to their linear counterparts, such as lower solution viscosity, higher solubility, and a high density of terminal functional groups. nih.gov While specific reports on the synthesis of branched or hyperbranched homopolymers of this compound are not extensively detailed in the literature, established methodologies for other vinyl monomers can be applied.

One common strategy to induce branching is the copolymerization of the primary monomer with a small amount of a divinyl cross-linking agent. researchgate.net For instance, a comonomer like ethylene (B1197577) glycol dimethacrylate could be incorporated during the radical polymerization of HFBMA. This approach, if carefully controlled to avoid gelation, results in the formation of soluble, branched polymer chains.

More advanced and controlled architectures, such as hyperbranched polymers, can be synthesized via methods like self-condensing vinyl polymerization (SCVP). rsc.orgresearchgate.net This technique utilizes a special type of monomer, known as an "inimer," which possesses both a polymerizable vinyl group and an initiating site. While an inimer based on HFBMA has not been specifically reported, this synthetic route provides a powerful tool for creating highly branched, three-dimensional macromolecular structures from various vinyl monomers. nih.govrsc.org The degree of branching in these polymers can be quantified using techniques like NMR spectroscopy by comparing the integrals of signals corresponding to dendritic, linear, and terminal units. nih.gov

Fabrication of Polymer Brushes via Surface-Initiated Polymerization

Polymer brushes, which consist of polymer chains tethered at one end to a surface, are a versatile platform for modifying surface properties. acs.org Surface-initiated controlled radical polymerization (SI-CRP) techniques, particularly surface-initiated atom transfer radical polymerization (SI-ATRP), are powerful methods for growing dense, well-defined polymer brushes from a wide variety of substrates. acs.org

The fabrication of poly[this compound] brushes via SI-ATRP involves a multi-step process:

Substrate Preparation: A substrate, commonly a silicon wafer or glass slide, is first cleaned and functionalized to introduce surface groups (e.g., hydroxyl groups). nih.gov

Initiator Immobilization: An ATRP initiator, typically an alkyl halide such as 2-bromo-2-methylpropionyl bromide, is covalently attached to the prepared surface, forming a self-assembled monolayer of initiator molecules. nih.gov

Surface-Initiated Polymerization: The initiator-functionalized substrate is then immersed in a solution containing the this compound monomer, a copper catalyst (e.g., CuBr), and a ligand (e.g., Me₆TREN). unipd.it The polymerization is initiated from the surface-bound initiators, leading to the growth of polymer chains directly from the substrate.

This "grafting from" approach allows for precise control over the thickness, grafting density, and composition of the polymer brushes. acs.orgrsc.org The resulting P(HFBMA) brushes would be expected to create highly hydrophobic and oleophobic surfaces due to the dense packing of the fluorinated side chains. The properties of these brushes can be characterized by techniques such as ellipsometry (to measure thickness), contact angle goniometry (to assess wettability), and X-ray photoelectron spectroscopy (XPS) to confirm the chemical composition of the surface. nih.gov

Formation and Analysis of Poly[N-(1H,1H-heptafluorobutyl)acrylamide] Monolayers and Langmuir-Blodgett Films

The amphiphilic nature of poly[N-(1H,1H-heptafluorobutyl)acrylamide], arising from the hydrophilic acrylamide (B121943) backbone and the hydrophobic fluorinated side chains, allows it to form stable monomolecular films (monolayers) at the air-water interface. acs.org The behavior of these monolayers can be studied using a Langmuir trough, where the surface pressure (π) is measured as a function of the area available per repeating unit (A). biolinscientific.com

Research on a series of poly(N-(polyfluoroalkyl)acrylamide)s has shown that the properties of the monolayer are highly dependent on the length of the fluorocarbon side chain. acs.org For poly[N-(1H,1H-heptafluorobutyl)acrylamide], the relatively short C3F7 side chain leads to the formation of an expanded monolayer. acs.orgacs.orgcapes.gov.br This indicates that the cohesive forces between the fluorinated chains are not strong enough to form a tightly packed, condensed film at room temperature. The surface pressure-area isotherm shows a gradual increase in surface pressure upon compression, characteristic of a liquid-expanded phase. acs.org

These monolayers can be transferred from the air-water interface onto solid substrates using the Langmuir-Blodgett (LB) technique to create ultrathin, uniform polymer films. acs.orgsbfisica.org.br The transfer process allows for the fabrication of multilayer films with controlled thickness at the molecular level. acs.org LB films of poly[N-(1H,1H-heptafluorobutyl)acrylamide] exhibit a highly hydrophobic surface, with static contact angles for water reported to be around 110°. acs.org The surface properties of these films can be further analyzed by determining the critical surface tension, which provides insight into the packing and orientation of the fluorinated side chains at the outermost layer of the film. acs.org

| Property | Description/Value | Reference |

|---|---|---|

| Monolayer Type | Expanded monolayer | acs.orgcapes.gov.br |

| Transferability | Can be transferred onto solid substrates to form uniform LB films | acs.org |

| Water Contact Angle on LB Film | Approximately 110° | acs.org |

Design of Nanostructured Polymeric Materials (e.g., Micelles, Nanoparticles)

Nanostructured polymeric materials, such as micelles and nanoparticles, can be designed by harnessing the self-assembly of amphiphilic block copolymers. rug.nl A block copolymer containing a hydrophilic block and a hydrophobic block will spontaneously assemble into core-shell nanostructures when placed in a selective solvent (i.e., a solvent that is good for one block but poor for the other). rug.nluu.nl

To create such nanostructures using this compound, one would first synthesize an amphiphilic diblock copolymer. This could involve, for example, a hydrophilic block of poly(ethylene glycol) (PEG) or poly[N-(2-hydroxypropyl)methacrylamide] (PHPMA) and a hydrophobic block of poly[this compound]. The synthesis would typically be performed using a controlled radical polymerization technique like RAFT or ATRP to ensure well-defined block lengths and low polydispersity.

When this amphiphilic block copolymer is dispersed in water (a selective solvent for the hydrophilic block), it will self-assemble to minimize the unfavorable interactions between the hydrophobic P(HFBMA) block and water. rug.nl This process leads to the formation of nanoparticles or micelles, where the hydrophobic P(HFBMA) chains form a solid core, and the hydrophilic chains form a solvated corona or shell. rsc.orgmonash.edu The morphology of these nanostructures (e.g., spherical micelles, cylindrical micelles, or vesicles) can be tuned by adjusting the relative lengths of the hydrophilic and hydrophobic blocks. The resulting nanoparticles can be used for various applications, leveraging the properties of the fluorinated core.

Post Polymerization Functionalization of Poly N 1h,1h Heptafluorobutyl Methacrylamide Systems

Selective Chemical Modification of Polymer Backbones and Side Chains

The modification of a polymer's backbone or its pendant side chains offers a direct route to altering its fundamental properties. While backbone modification can change the polymer's core structure and flexibility, side-chain modification is a more common approach to introduce new functional groups without disrupting the polymer's structural integrity.

Side-Chain Modification: The heptafluorobutyl side chains of Poly[N-(1H,1H-heptafluorobutyl)methacrylamide] are generally chemically inert, which is a hallmark of fluoropolymers. Therefore, direct modification of these groups is challenging and typically requires high-energy methods. A more viable strategy involves the copolymerization of this compound with a monomer containing a reactive handle. This precursor polymer can then undergo selective post-polymerization modification. For instance, incorporating monomers with protected functional groups (e.g., esters, epoxides) allows for deprotection and subsequent reaction to introduce new moieties.

A common technique for modifying related polyacrylamides involves the hydrolysis of amide groups or the reaction of comonomers containing reactive functionalities. For example, copolymers containing glycidyl (B131873) methacrylate (B99206) (GMA) can be modified through the ring-opening reactions of the epoxide group with various nucleophiles like amines, thiols, or azides, allowing for the introduction of a wide range of functionalities. rsc.org Similarly, precursor polymers with active ester side chains can be readily converted to a variety of functional amides via aminolysis. researchgate.net While the target polymer itself does not have an easily displaceable group on its side chain, copolymerization with a monomer like N-(2-hydroxypropyl)methacrylamide (HPMA) could introduce hydroxyl groups that can be further functionalized. researchgate.net

| Modification Strategy | Target | Reagents/Methods | Potential Outcome | Analogous System |

| Side-Chain Aminolysis | Active Ester Comonomer | Primary/Secondary Amines | Introduction of diverse amide functionalities | Poly(active ester methacrylates) researchgate.net |

| Side-Chain Epoxide Ring-Opening | Glycidyl Methacrylate Comonomer | Amines, Thiols, Azides | Installation of hydroxyls and other functional groups | Poly(glycidyl methacrylate) rsc.org |

| Backbone C-H Functionalization | C-H bonds on the polymer backbone | Metal catalysts, specialized reagents | Direct introduction of functional groups (e.g., esters, azides) | Poly(vinyl ether)s, Polypropylene utexas.edu |

End-Group Functionalization for Tailored Polymer Properties

Controlling the functionality at the chain ends of a polymer is crucial for applications such as block copolymer synthesis, surface immobilization, and bioconjugation. Reversible Deactivation Radical Polymerization (RDRP) techniques, particularly Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, are exceptionally well-suited for producing polymers with well-defined molecular weights and high end-group fidelity. acs.orgmdpi.com

RAFT polymerization utilizes a chain transfer agent (CTA), the structure of which determines the chemistry of the polymer's terminal groups. By selecting a CTA with a desired functional group (e.g., carboxyl, hydroxyl, azide), polymers can be synthesized with that specific functionality at one end (the R-group). The other end retains the thiocarbonylthio group from the CTA (the Z-group), which is itself a versatile chemical handle. acs.orgepfl.ch

The thiocarbonylthio end-group can be removed or transformed through various post-polymerization reactions:

Aminolysis or Hydrolysis: Treatment with nucleophiles like primary amines or hydroxides can cleave the thiocarbonylthio group, typically yielding a thiol-terminated polymer. This thiol can then participate in thiol-ene "click" reactions or form disulfide bonds.

Thermolysis: Heating the polymer can induce the elimination of the thiocarbonylthio group, often resulting in an unsaturated chain end. researchgate.net

Radical-Induced Reduction: Treatment with a radical source in the presence of a reducing agent can replace the end-group with a hydrogen atom, effectively rendering it inert. rsc.org

These end-group modification techniques allow for the creation of telechelic polymers (functional groups at both ends) or macromonomers for subsequent polymerization steps. For instance, a fluorinated RAFT CTA can be used to introduce a stable fluorine label at the chain end, which is useful for characterization by ¹⁹F NMR. acs.orgepfl.ch This level of control is essential for designing complex macromolecular architectures. acs.org

| RAFT End-Group Modification | Reagent/Condition | Resulting End-Group | Key Feature |

| Aminolysis | Primary Amine (e.g., Propylamine) | Thiol (-SH) | Allows for subsequent thiol-ene chemistry or disulfide conjugation. rsc.org |

| Thermolysis | Heat (typically >120 °C) | Alkene (C=C) | Removes sulfur and color; creates a reactive double bond. researchgate.net |

| Radical Reduction | Radical Initiator (e.g., AIBN) + Reducing Agent | Hydrogen (-H) | Saturates the chain end, improving thermal and chemical stability. rsc.org |

| Nucleophilic Substitution | Carbanions, Enolates | Carbon-based functionality | Versatile method for introducing complex organic groups. |

Surface Functionalization Techniques for Poly[this compound] Coatings

Fluoropolymers are prized for their low surface energy, chemical inertness, and hydrophobicity, making them excellent materials for protective and non-stick coatings. precisioncoating.compfluon.com However, these same properties make them difficult to functionalize or adhere to other materials. Post-polymerization surface functionalization is therefore a critical step to tailor the surface properties of Poly[this compound] coatings for specific applications, such as creating biocompatible surfaces or improving adhesion.

Common strategies for modifying fluoropolymer surfaces include:

High-Energy Treatments: Exposing the surface to plasma, electron beams, or UV irradiation can break the C-F bonds and create reactive sites or introduce new oxygen-containing functional groups (e.g., hydroxyl, carboxyl). dtic.milresearchgate.net These newly formed groups can then be used as anchor points for grafting other molecules. For example, UV irradiation in the presence of a photoacid generator has been used to cleave fluorinated side groups on a poly(pentafluorophenyl methacrylate) film, altering its wettability and ability to adsorb biomolecules. mdpi.com

Chemical Etching: Wet chemical treatments can defluorinate and functionalize the polymer surface, improving its compatibility and adhesion to other materials. dtic.milresearchgate.net

Graft Polymerization: A "grafting from" approach involves initiating a polymerization directly from an activated polymer surface. For instance, radical initiator sites can be created on a surface, which are then used to grow hydrophilic polymer brushes, fundamentally changing the surface properties from hydrophobic to hydrophilic. researchgate.net

Thermal Spraying and Post-Treatment: In composite coatings, fluoropolymer particles can be embedded within a ceramic matrix. A subsequent thermal treatment can cause the polymer particles at the surface to spread, creating a self-lubricating, low-friction surface layer. researchgate.net

The process of applying a fluoropolymer coating itself requires careful surface preparation of the substrate, often involving cleaning, abrasive blasting, and the application of a primer to ensure strong adhesion. pfluon.com

| Functionalization Technique | Description | Effect on Surface Properties |

| Plasma Treatment | Exposure to an ionized gas (e.g., hydrogen, oxygen, or argon plasma). dtic.mil | Introduces polar functional groups, increases surface energy and wettability, improves adhesion. |

| UV Irradiation | Use of ultraviolet light, often with a photo-sensitizer or in a reactive atmosphere. mdpi.com | Can cause chain scission or cross-linking and create reactive sites for further functionalization. |

| "Grafting From" Polymerization | Initiating polymerization of a second monomer from active sites on the fluoropolymer surface. researchgate.netresearchgate.net | Creates a dense layer of grafted polymer chains (a "brush"), which dictates the new surface chemistry. |

| Chemical Etching | Treatment with reactive chemical solutions (e.g., sodium naphthalenide). | Defluorinates the surface, creating a carbonaceous layer that is more readily wetted and bonded. |

Advanced Academic Research Applications of Poly N 1h,1h Heptafluorobutyl Methacrylamide and Its Copolymers

Development of High-Performance Polymeric Coatings and Films

The incorporation of fluorine atoms into polymer structures is a well-established strategy for creating coatings and films with exceptional surface properties. Poly(HFBMA) and its copolymers are at the forefront of this research, offering a versatile platform for the development of materials with tunable wettability, anti-fouling and self-cleaning capabilities, and low surface energy.

A significant area of research has been dedicated to tuning the surface wettability of coatings by copolymerizing HFBMA with other monomers. This approach allows for precise control over the surface's hydrophobic and oleophobic characteristics. The fluorinated side chains of the HFBMA units tend to migrate to the polymer-air interface, creating a low-energy surface that repels both water and oils.

Research into copolymers of glycidyl (B131873) methacrylate (B99206) (GMA) and fluoroalkyl methacrylates has demonstrated that the surface free energy (SFE) and, consequently, the wettability of the resulting coatings can be systematically controlled. mdpi.comnih.gov The epoxy groups of GMA allow for strong adhesion to various substrates, while the fluoroalkyl methacrylate component dictates the surface energy. Studies have shown that increasing the content of the fluorinated monomer in the copolymer leads to a significant reduction in SFE, with values ranging from 25 to 13 mN/m on smooth surfaces. mdpi.comnih.gov This reduction in surface energy directly translates to enhanced hydrophobic and oleophobic properties.

For instance, copolymer-coated surfaces have exhibited impressive water contact angles ranging from 105° to 125° and decane (B31447) contact angles from 50° to 85°. nih.gov The wettability of these coatings demonstrates a strong dependence on the fluorine content in the copolymers, with higher fluorine content resulting in superior water and oil repellency. nih.gov On textured aluminum surfaces, these coatings can achieve superhydrophobic properties with water contact angles up to 170° and sliding angles as low as 2°. nih.gov

Interactive Table: Surface Wettability of Poly(HFBMA) Copolymers

| Copolymer Composition (molar ratio) | Substrate | Water Contact Angle (°) | Decane Contact Angle (°) | Surface Free Energy (mN/m) |

|---|---|---|---|---|

| Poly(GMA) | Smooth Glass | < 90 | < 20 | 40.24 |

| Poly(HFBMA-co-GMA) (33:67) | Smooth Glass | ~105 | ~50 | ~25 |

| Poly(HFBMA-co-GMA) (66:34) | Smooth Glass | ~120 | ~70 | ~15 |

| Poly(HFBMA) | Smooth Glass | > 120 | > 80 | < 15 |

Data synthesized from multiple sources for illustrative purposes. mdpi.comnih.govnih.gov

The low surface energy and minimal adhesion properties of poly(HFBMA)-based coatings make them excellent candidates for anti-fouling and self-cleaning applications. Biofouling, the accumulation of unwanted biological matter on surfaces, is a significant issue in marine, medical, and industrial environments. Surfaces that can resist the initial adhesion of proteins and microorganisms are highly sought after.

The principle behind the anti-fouling nature of these fluorinated polymers lies in their ability to minimize interfacial interactions. The low surface energy makes it thermodynamically unfavorable for many organisms and biomolecules to attach. Research has shown that fluorinated surfaces can significantly reduce protein adsorption and bacterial adhesion compared to their non-fluorinated counterparts. nih.gov While specific quantitative data for poly(HFBMA) is limited in publicly available literature, the general principles of fluoropolymer anti-fouling are well-established and applicable. The hydration layer on hydrophilic surfaces can prevent protein adsorption, and while fluorinated surfaces are hydrophobic, their extremely low surface energy provides a different mechanism for fouling resistance. polimi.it

Furthermore, the superhydrophobic surfaces created with poly(HFBMA) copolymers exhibit self-cleaning properties, often referred to as the "lotus effect." nih.gov On these surfaces, water droplets form nearly perfect spheres with very high contact angles and low roll-off angles. As these droplets move across the surface, they encapsulate and carry away dirt particles, leaving the surface clean. nih.gov Research on copolymers of glycidyl methacrylate and fluoroalkyl methacrylates has demonstrated the creation of coatings with stable superhydrophobic properties, which are crucial for effective self-cleaning. nih.gov The self-cleaning efficacy of these surfaces has been shown to persist even after prolonged periods. nih.gov

The driving force behind the unique wettability and anti-fouling properties of poly(HFBMA) is its inherently low surface energy. The presence of -CF2- and -CF3 groups on the polymer's surface results in very weak intermolecular forces, leading to one of the lowest surface energies among solid materials.

Academic research has focused on synthesizing and characterizing various copolymers of HFBMA to further understand and optimize this property. By copolymerizing HFBMA with monomers containing different functionalities, researchers can tailor not only the surface energy but also other bulk properties of the material, such as adhesion and mechanical strength.

Studies on copolymers of glycidyl methacrylate and various fluoroalkyl methacrylates have systematically investigated the relationship between the number of fluorine atoms in the monomer unit and the resulting surface free energy (SFE). mdpi.com It was found that an increase in the fluorine content significantly contributes to the reduction in SFE. For instance, on a smooth substrate, SFE values in the range of 25 to 13 mN/m have been achieved, which is comparable to highly effective low-energy materials like perfluorinated acids and polyhedral oligomeric silsesquioxanes. mdpi.com

Interactive Table: Surface Free Energy of Fluorinated Methacrylate Copolymers

| Fluoroalkyl Methacrylate Monomer in Copolymer with GMA | Number of Fluorine Atoms per Monomer | Surface Free Energy (mN/m) on Smooth Substrate |

|---|---|---|

| 2,2,2-Trifluoroethyl methacrylate (TFEMA) | 3 | ~25 |

| 1H,1H-Heptafluorobutyl methacrylate (HFBMA) | 7 | ~15 |

| 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA) | 8 | ~14 |

Data synthesized from a study on fluoroalkyl methacrylate and glycidyl methacrylate copolymers. mdpi.com

Studies in Advanced Dielectric Materials for Electronic Applications

Fluoropolymers are renowned for their excellent electrical insulating properties, including low dielectric constant and low dissipation factor, making them ideal for applications in the electronics industry. polymerinnovationblog.comd-nb.infowiley.com The strong electronegativity of the fluorine atom leads to a low polarizability of the C-F bond, which in turn results in a low dielectric constant. This property is crucial for high-frequency applications, as it minimizes signal delay and cross-talk.

Research in this area is exploring the use of poly(HFBMA) and its copolymers as advanced dielectric materials for applications such as insulating layers in microelectronics, high-frequency printed circuit boards, and electronic packaging. polymerinnovationblog.comwiley.compolymerinnovationblog.com The incorporation of HFBMA into polymer backbones can significantly lower the dielectric constant of the material.

While specific dielectric data for poly(HFBMA) is not widely available in the public domain, studies on similar fluorinated polymers provide a strong indication of its potential. For example, fluorinated polyimides are known to exhibit low dielectric constants. d-nb.info The research focus is on synthesizing copolymers that not only possess low dielectric properties but also exhibit good thermal stability, mechanical strength, and processability, which are essential for manufacturing reliable electronic components.

Research into Colloidal Systems and Nanoparticle Formulations for Material Science

The synthesis of poly(HFBMA) into colloidal systems and nanoparticles has opened new avenues for its application in material science. These formulations are being investigated for a variety of uses, including as building blocks for self-assembling materials, as carriers in drug delivery systems, and as additives to create functional coatings.

The controlled polymerization of HFBMA allows for the creation of nanoparticles with well-defined sizes and narrow size distributions. Techniques like emulsion polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization have been successfully employed to synthesize poly(HFBMA) nanoparticles. rsc.orgnih.gov These nanoparticles can be designed to have core-shell structures, where a core of one material is encapsulated by a shell of poly(HFBMA), or vice versa. This architecture allows for the combination of different properties in a single nanoparticle.

A notable area of research is the development of stable, fluorescently labeled poly(HFBMA) nanoparticles. These particles can be used as tracers in complex fluids or as probes in biological imaging. Studies have shown that poly(HFBMA) nanoparticles can exhibit excellent long-term colloidal stability.

Interactive Table: Characteristics of Poly(HFBMA) Nanoparticles

| Polymerization Method | Stabilizer | Average Particle Size (nm) | Polydispersity Index (PDI) |

|---|---|---|---|

| Emulsion Polymerization | Sodium Dodecyl Sulfate (SDS) | 100 - 200 | < 0.1 |

| RAFT Polymerization | Macro-RAFT agent | 50 - 150 | < 0.2 |

Data synthesized from various sources on fluoropolymer nanoparticle synthesis. rsc.orgnih.gov

Fabrication of Specialty Separators and Membranes

The chemical resistance and specific permeability of fluoropolymers make them attractive materials for the fabrication of specialty separators and membranes. While research in this area for poly(HFBMA) is still emerging, the inherent properties of the polymer suggest significant potential for applications in gas separation, organic solvent nanofiltration, and as battery separators.

The principle behind the use of polymers in membrane separations is the selective transport of certain molecules or ions through the membrane material. theaic.orgsci-hub.se The performance of a membrane is typically characterized by its permeability (the rate at which a substance passes through) and its selectivity (the ability to separate different substances). theaic.orgsci-hub.se

Characterization Methodologies for N 1h,1h Heptafluorobutyl Methacrylamide Polymers

Spectroscopic Analysis of Polymer Structure and Composition

Spectroscopic techniques are fundamental in confirming the successful polymerization of the HFBMA monomer and determining the detailed chemical structure of the resulting polymer, both on a molecular and surface level.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation and Compositional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of poly(HFBMA). Analysis using ¹H, ¹³C, and ¹⁹F nuclei provides complementary information about the polymer's backbone and its characteristic fluoroalkyl side chains.

¹H NMR: The ¹H NMR spectrum is used to identify protons within the polymer structure. For poly(HFBMA), the broad signals in the spectrum are characteristic of a polymer. Key resonances include those from the polymer backbone methylene (B1212753) (-CH₂-) and α-methyl (-CH₃) groups, as well as the methylene group (-CH₂-) in the fluoroalkyl side chain adjacent to the nitrogen atom. The disappearance of the sharp vinyl proton signals from the HFBMA monomer (typically found between 5 and 6 ppm) confirms successful polymerization. thno.orgresearchgate.netemich.edursc.orgrsc.org

¹³C NMR: The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the polymer. rsc.orgresearchgate.netauremn.org Distinct signals can be assigned to the carbonyl carbon of the amide group, the quaternary carbon, and the methyl and methylene carbons of the polymer backbone. Additionally, the carbons of the heptafluorobutyl side chain can be identified, with their chemical shifts influenced by the strong electron-withdrawing effect of the fluorine atoms.

¹⁹F NMR: Given the fluorine-rich nature of the polymer, ¹⁹F NMR is an exceptionally sensitive and informative technique. nih.govnih.govresearchgate.netubc.ca It allows for the direct observation of the fluorine atoms in the heptafluorobutyl side chain. The spectrum typically shows distinct resonances for the -CF₃ group and the different -CF₂- groups, with chemical shifts and coupling patterns that can confirm the integrity of the side chain structure after polymerization. The high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus make it ideal for detecting subtle structural variations or impurities. nih.gov

Below is a representative table of expected NMR chemical shift assignments for the repeating unit of poly(HFBMA).

| Nucleus | Structural Unit | Expected Chemical Shift (ppm) | Description |

| ¹H | Backbone -CH₂- | 1.5 - 2.5 | Broad signal from the methylene protons on the polymer backbone. |

| ¹H | Backbone α-CH₃ | 0.8 - 1.4 | Broad signal from the methyl protons on the polymer backbone. |

| ¹H | Side Chain -N-CH₂- | 3.8 - 4.5 | Broad signal from the methylene protons adjacent to the amide nitrogen. |

| ¹³C | Backbone C=O | 175 - 180 | Carbonyl carbon of the amide group. |

| ¹³C | Backbone Quaternary C | 45 - 55 | Quaternary carbon in the polymer backbone. |

| ¹³C | Backbone -CH₂- | 40 - 50 | Methylene carbon in the polymer backbone. |

| ¹³C | Backbone α-CH₃ | 15 - 25 | Methyl carbon in the polymer backbone. |

| ¹³C | Side Chain -N-CH₂- | ~40 | Methylene carbon adjacent to the amide nitrogen. |

| ¹³C | Side Chain -CF₂- & -CF₃ | 105 - 125 (with C-F coupling) | Carbons of the fluorinated alkyl chain. |

| ¹⁹F | -CF₂-CF₂-CF₂-CF₃ | -81 | Terminal trifluoromethyl group. |

| ¹⁹F | -CF₂-CF₂-CF₂-CF₃ | -120 to -128 | Multiple signals for the different difluoromethylene groups. |

Note: Actual chemical shifts can vary depending on the solvent, polymer tacticity, and molar mass.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for confirming the presence of key functional groups in the poly(HFBMA) structure. hacettepe.edu.trresearchgate.netresearchgate.netscielo.br The comparison of the monomer and polymer spectra clearly indicates polymerization. The disappearance of absorption bands associated with the monomer's C=C double bond (typically around 1630 cm⁻¹) is a primary indicator of successful polymer formation.

The FTIR spectrum of poly(HFBMA) is characterized by several strong absorption bands:

C=O Stretching: A strong band typically appears around 1650-1680 cm⁻¹, corresponding to the amide I band (carbonyl stretch).

N-H Bending: The amide II band, associated with N-H bending, is observed near 1540 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching vibrations from the polymer backbone and side chain appear in the 2850-3000 cm⁻¹ region.

C-F Stretching: Very strong and characteristic absorption bands for C-F bonds are found in the fingerprint region, typically between 1100 and 1300 cm⁻¹. The intensity of these bands is a hallmark of fluorinated polymers.

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| C=O (Amide I) | Stretching | 1650 - 1680 |

| N-H (Amide II) | Bending | 1530 - 1550 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C-F | Stretching | 1100 - 1300 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a polymer film. researchgate.netcasaxps.com For poly(HFBMA), XPS is particularly useful for confirming the presence and chemical environment of fluorine on the surface, which is critical for applications where surface properties like hydrophobicity are important.

The survey scan of a poly(HFBMA) sample would show peaks for Carbon (C 1s), Oxygen (O 1s), Nitrogen (N 1s), and Fluorine (F 1s). High-resolution scans of each element provide more detailed information. casaxps.com

C 1s Spectrum: The C 1s signal is complex and can be deconvoluted into several components representing the different chemical environments of carbon: C-C/C-H bonds of the backbone, C-N and C=O of the amide group, and the C-F bonds of the side chain. The carbons bonded to fluorine will appear at significantly higher binding energies due to the inductive effect of the fluorine atoms.

F 1s Spectrum: A single, strong F 1s peak is expected, confirming the high concentration of fluorine at the surface. Its position is characteristic of C-F bonds.

O 1s and N 1s Spectra: These spectra will show peaks corresponding to the oxygen and nitrogen atoms in the amide linkage of the polymer repeating unit.

| Element (Core Level) | Expected Binding Energy (eV) | Associated Functional Group |

| F 1s | ~689 | C-F |

| O 1s | ~532 | C=O |

| N 1s | ~400 | C-N |

| C 1s | ~285.0 | C-C, C-H |

| C 1s | ~286.5 | C-N |

| C 1s | ~288.0 | C=O |

| C 1s | ~291-294 | C-F₂, C-F₃ |

Chromatographic Techniques for Molar Mass and Dispersity Analysis

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molar mass distribution of polymers. ufl.edulcms.czrsc.orgcmu.eduagilent.com The technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.

For poly(HFBMA), which has limited solubility, selecting an appropriate solvent (mobile phase) is crucial. Fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) are often required to dissolve fluorinated polymers for analysis. ufl.edu The system is calibrated with polymer standards of known molar mass (e.g., polymethylmethacrylate) to generate a calibration curve, from which the molar mass of the poly(HFBMA) sample can be determined.

The GPC/SEC analysis yields several important parameters:

Number-average molar mass (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Dispersity (Đ): Also known as the polydispersity index (PDI), it is the ratio of Mₙ to Mₙ (Đ = Mₙ/Mₙ). It provides a measure of the breadth of the molar mass distribution. A value of 1.0 indicates a monodisperse sample where all chains have the same length.

Microscopic and Imaging Techniques for Morphological Characterization

Microscopic techniques are employed to visualize the surface topography and bulk morphology of poly(HFBMA) materials, such as films or coatings. The choice of technique depends on the desired resolution and the nature of the sample.

Commonly used methods include:

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface of a material by scanning it with a focused beam of electrons. It is used to assess surface features, texture, and the presence of defects or pores in poly(HFBMA) films. mdpi.commdpi.com

Atomic Force Microscopy (AFM): AFM can generate three-dimensional topographical images of a polymer surface with nanoscale resolution. It is used to quantify surface roughness and observe the phase-separated morphology in polymer blends or block copolymers containing poly(HFBMA).

These imaging techniques are crucial for understanding how processing conditions affect the final morphology of the material, which in turn influences its physical and functional properties. nih.gov

Atomic Force Microscopy (AFM) for Surface Topography and Film Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. covalentmetrology.comresearchgate.net For polymers of N-(1H,1H-Heptafluorobutyl)methacrylamide, AFM is instrumental in elucidating the surface morphology of thin films, coatings, and membranes. The technique operates by scanning a sharp tip attached to a cantilever across the sample surface. mdpi.com Interactions between the tip and the surface cause the cantilever to deflect, which is detected by a laser and photodiode system to generate a topographical map. mdpi.com

In tapping mode, the cantilever oscillates near its resonance frequency, and changes in the oscillation amplitude are used to map the surface, minimizing lateral forces and damage to the soft polymer surface. covalentmetrology.com AFM can reveal features such as the roughness, grain size, and the presence of domains or phase separation in copolymers. For instance, in studies of similar fluorinated acrylate (B77674) polymer microarrays, AFM has been used to identify four main categories of surface topography: flat surfaces, pits, nodules, and particles.

Furthermore, AFM can be employed to study the mechanical properties of the polymer surface at the nanoscale. Techniques such as force spectroscopy, where the cantilever is pressed into and retracted from the surface, can provide information on the adhesion and elastic modulus of the polymer film. mdpi.com This is particularly relevant for understanding the performance of these polymers in applications requiring specific surface interactions.

Below is a hypothetical data table illustrating the kind of surface roughness data that could be obtained for a poly(this compound) film compared to a non-fluorinated polymethacrylamide film, based on typical AFM measurements.

| Polymer Film | Average Roughness (Ra) (nm) | Root Mean Square Roughness (Rq) (nm) |

| Poly(this compound) | 1.2 | 1.5 |

| Polymethacrylamide | 0.8 | 1.0 |

This is an illustrative table. Actual values would be dependent on specific experimental conditions.

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution, two-dimensional projections of a sample's internal structure. researchgate.net For this compound polymers, particularly in the form of nanoparticles, micelles, or other self-assembled nanostructures, TEM is invaluable for direct visualization. researchgate.net

In TEM, a beam of electrons is transmitted through an ultrathin specimen. The electrons interact with the sample, and the transmitted electrons are focused by an objective lens to form an image on a detector. The contrast in the image is generated by differences in electron scattering, which depend on the density and atomic number of the material. To enhance contrast, especially for low-contrast polymer samples, staining with heavy elements may be employed.

For copolymers containing this compound, TEM can reveal the morphology of different domains. For example, in a block copolymer of a hydrophilic monomer and the fluorinated methacrylamide (B166291), TEM could visualize the phase-separated nanostructure, such as the size and shape of the fluorinated domains within the polymer matrix. Cryo-TEM, where the sample is flash-frozen in a vitrified solvent, is particularly useful for observing the nanostructures in their native, solvated state, avoiding artifacts from drying. researchgate.net

The following table provides an example of data that could be obtained from TEM analysis of nanoparticles formed from a copolymer including this compound.

| Nanoparticle Sample | Average Diameter (nm) | Morphology |

| P(HFBMA-co-MAA) | 85 ± 10 | Spherical |

| P(HFBMA) Homopolymer | 120 ± 15 | Irregular Aggregates |

This is an illustrative table. HFBMA represents this compound and MAA represents a generic hydrophilic monomer like methacrylic acid.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is another electron microscopy technique that provides high-resolution images of a sample's surface topography. Unlike TEM, which images the internal structure, SEM is used to study the surface features of bulk samples. For this compound polymers, SEM is useful for examining the morphology of films, fibers, and powders at the micro- and nanoscale. researchgate.net

In SEM, a focused beam of electrons is scanned across the surface of the sample. The interaction of the electron beam with the sample produces various signals, including secondary electrons, backscattered electrons, and X-rays. The intensity of the secondary electrons is highly dependent on the surface topography, and a detector collects these electrons to form a three-dimensional-like image of the surface. Since polymers are typically non-conductive, a thin conductive coating (e.g., gold or carbon) is often applied to the sample to prevent charge buildup.

SEM analysis of poly(this compound) can reveal information about surface texture, porosity, and the presence of defects. For example, in a study of a temperature-sensitive poly(N-isopropylacrylamide) hydrogel film, SEM was used to visualize the surface of both a flat film and a patterned film with increased surface area. researchgate.net

A hypothetical data table summarizing findings from an SEM study on electrospun fibers of a fluorinated polymer is presented below.

| Polymer Fiber Sample | Average Fiber Diameter (µm) | Surface Morphology |

| Poly(this compound) | 1.5 ± 0.3 | Smooth, uniform |

| Poly(methyl methacrylate) | 2.1 ± 0.5 | Beaded, non-uniform |

This is an illustrative table.

Surface Science Analysis Techniques

The unique properties of fluorinated polymers like those derived from this compound are often dominated by their surface behavior. A range of surface science techniques is employed to characterize these properties.

Surface Pressure-Area Isotherms for Monolayer Behavior

Surface pressure-area isotherms provide valuable information about the behavior of amphiphilic molecules, such as certain copolymers of this compound, at an air-water interface. This technique is fundamental to the study of Langmuir monolayers. researchgate.netnanoscience.com

A Langmuir trough is used to measure the surface pressure (the reduction in the surface tension of the pure subphase) as a function of the area available to each molecule on the surface. nanoscience.com The amphiphilic polymer is dissolved in a volatile solvent and spread on the water surface. As the solvent evaporates, a monolayer is formed. Movable barriers then compress this monolayer, and the surface pressure is recorded.

The resulting isotherm can reveal different phases of the monolayer, such as gaseous, liquid-expanded, liquid-condensed, and solid phases, as well as phase transitions between them. For amphiphilic block copolymers, these isotherms can show phase transitions in the brush regime, which can be attributed to the rearrangement of the polymer blocks at the interface. researchgate.net The collapse pressure, where the monolayer breaks down, is also a key parameter indicating the stability of the film.

The following table illustrates typical data that can be extracted from surface pressure-area isotherms for a fluorinated copolymer.

| Copolymer | Lift-off Area (Ų/molecule) | Collapse Pressure (mN/m) |

| P(HFBMA-b-PEG) | 120 | 45 |

| P(MMA-b-PEG) | 95 | 38 |

This is an illustrative table. HFBMA represents this compound, PEG represents polyethylene (B3416737) glycol, and MMA represents methyl methacrylate (B99206).

Critical Surface Tension Measurements for Surface Energy Characterization

The critical surface tension is a key parameter that characterizes the wettability of a solid surface and is particularly important for low-surface-energy materials like fluorinated polymers. It is determined by measuring the contact angles of a series of liquids with known surface tensions on the polymer surface.

A Zisman plot is constructed by plotting the cosine of the contact angle (cos θ) against the surface tension of the liquids. The critical surface tension is the value of the surface tension at which the contact angle is zero (cos θ = 1), which is found by extrapolating the linear fit of the data points. A low critical surface tension indicates a low-energy surface that is not easily wetted by liquids.

For polymers of this compound, the high fluorine content is expected to result in a very low critical surface tension, making them highly oleophobic and hydrophobic. This property is crucial for applications such as anti-fouling coatings and self-cleaning surfaces.

Below is a table showing hypothetical critical surface tension values for a fluorinated polymer film compared to other common polymers.

| Polymer Surface | Critical Surface Tension (mN/m) |

| Poly(this compound) | 15 |

| Polytetrafluoroethylene (PTFE) | 18 |

| Poly(methyl methacrylate) (PMMA) | 39 |

| Polyethylene (PE) | 31 |

This is an illustrative table.

Light Scattering Techniques for Particle Size and Solution Behavior

Light scattering techniques are non-invasive methods used to characterize the size, molar mass, and interactions of polymers and nanoparticles in solution. researchgate.net

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in the intensity of scattered light due to the Brownian motion of particles in suspension. cuni.cz By analyzing the correlation of these fluctuations, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic radius (Rh) can be calculated using the Stokes-Einstein equation. DLS is a powerful tool for determining the size distribution of nanoparticles and aggregates of this compound polymers in solution.

Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of angle and concentration. cuni.cz This information can be used to determine the weight-average molar mass (Mw), the radius of gyration (Rg), and the second virial coefficient (A2), which provides insight into polymer-solvent interactions. For copolymers, SLS can be more complex due to compositional heterogeneity, which can lead to apparently high molar masses if not properly accounted for. researchgate.net

These techniques are essential for understanding the solution behavior of this compound polymers, such as their aggregation behavior, micelle formation, and stability in different solvents.

The table below presents example data that could be obtained from DLS and SLS measurements of a fluorinated copolymer in solution.

| Copolymer Solution | Hydrodynamic Radius (Rh) (nm) | Weight-Average Molar Mass (Mw) ( g/mol ) | Radius of Gyration (Rg) (nm) |

| P(HFBMA-b-PEG) in water | 55 | 150,000 | 40 |

| P(HFBMA-b-PEG) in THF | 15 | 150,000 | 12 |

This is an illustrative table showing the expected difference in behavior in a selective solvent (water, leading to micellization) versus a good solvent (THF).

Dynamic Light Scattering (DLS) for Colloidal Systems